![molecular formula C8H8N2O B171861 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 116212-46-5](/img/structure/B171861.png)

6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Overview

Description

“6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C8H8N2O . It is also known by its CAS number 116212-46-5 .

Molecular Structure Analysis

The molecular structure of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 148.16 g/mol . The InChI code is 1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 .Chemical Reactions Analysis

The chemical reactions involving “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” include a molecular weight of 148.16 g/mol, XLogP3-AA of 0.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound has a topological polar surface area of 36.1 Ų .Scientific Research Applications

Bromodomain Inhibitor

The compound has been identified as a ligand-efficient nonselective bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of epigenetic regulation. The compound’s ability to inhibit bromodomains can be used to explore the biology of individual bromodomain proteins .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

The compound has been used in the development of novel BET bromodomain inhibitors with excellent potency and DMPK properties . BET bromodomains are a family of bromodomains that have been implicated in cancer, inflammation, and other diseases. The compound’s favorable DMPK properties make it a promising candidate for drug development .

Protein Binding Studies

The compound has been used in protein binding studies, specifically with the BRD9 protein . BRD9 is a bromodomain-containing protein that plays a role in chromatin structure and transcription. The compound’s interaction with BRD9 can provide insights into the protein’s function and its role in disease .

Kinase Selectivity

Although not directly mentioned in the search results, compounds similar to “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” have been used in studies related to kinase selectivity . Kinases are enzymes that play key roles in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. The compound’s potential in kinase selectivity studies could be an interesting area for further research .

Chemical Synthesis

The compound’s unique structure makes it a useful building block in chemical synthesis . Its properties, such as its molecular weight and InChI code, are well-documented, making it a valuable resource for chemists .

RNA Binding Protein Studies

The compound has been used in studies involving RNA binding proteins . These proteins play crucial roles in various cellular processes, including transcription, RNA splicing, translation, and RNA stability. The compound’s interaction with these proteins can provide valuable insights into their functions .

Mechanism of Action

Target of Action

The primary target of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is the bromodomain-containing protein 9 (BRD9), a member of the bromodomain and extra-terminal motif (BET) family . BRD9 plays a crucial role in gene transcription regulation, making it a potential target for therapeutic intervention .

Mode of Action

6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interacts with its target, BRD9, by binding to the bromodomain pocket . This binding can occur in two distinct conformations: one that directly displaces and rearranges the conserved solvent network, and another that induces a narrow hydrophobic channel adjacent to the lipophilic shelf .

Biochemical Pathways

The binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9 affects the transcriptional regulation of genes involved in various cellular processes . .

Result of Action

The molecular and cellular effects of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one’s action are largely dependent on its interaction with BRD9 . By inhibiting BRD9, this compound can potentially alter the transcription of various genes, leading to changes in cellular processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

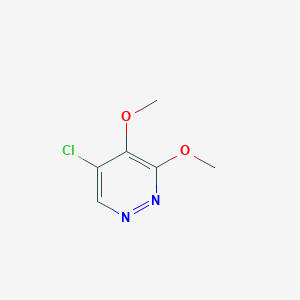

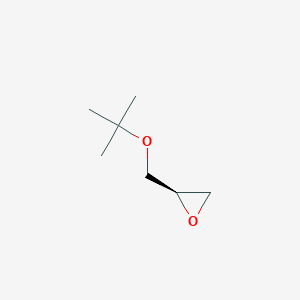

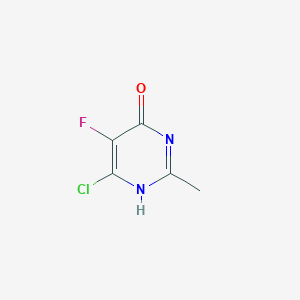

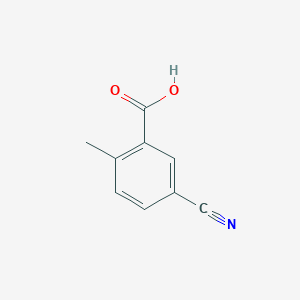

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?

A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)

![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)